

Preclinical Pharmacology and Toxicology of Cetrotide® (Cetrorelix Acetate): A Technical Guide

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Compound of Interest

Compound Name: Cetrotide

Cat. No.: B612324

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetrotide® (cetrorelix acetate) is a potent and specific gonadotropin-releasing hormone (GnRH) antagonist. This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology profile of cetrorelix. The document summarizes key findings from a range of in vitro and in vivo studies, detailing its mechanism of action, pharmacodynamic effects, pharmacokinetic properties, and extensive safety evaluation in relevant animal models. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for pivotal preclinical studies are described, and key pathways and workflows are visualized using Graphviz diagrams. This guide is intended to serve as a thorough resource for researchers, scientists, and professionals involved in drug development and reproductive medicine.

Introduction

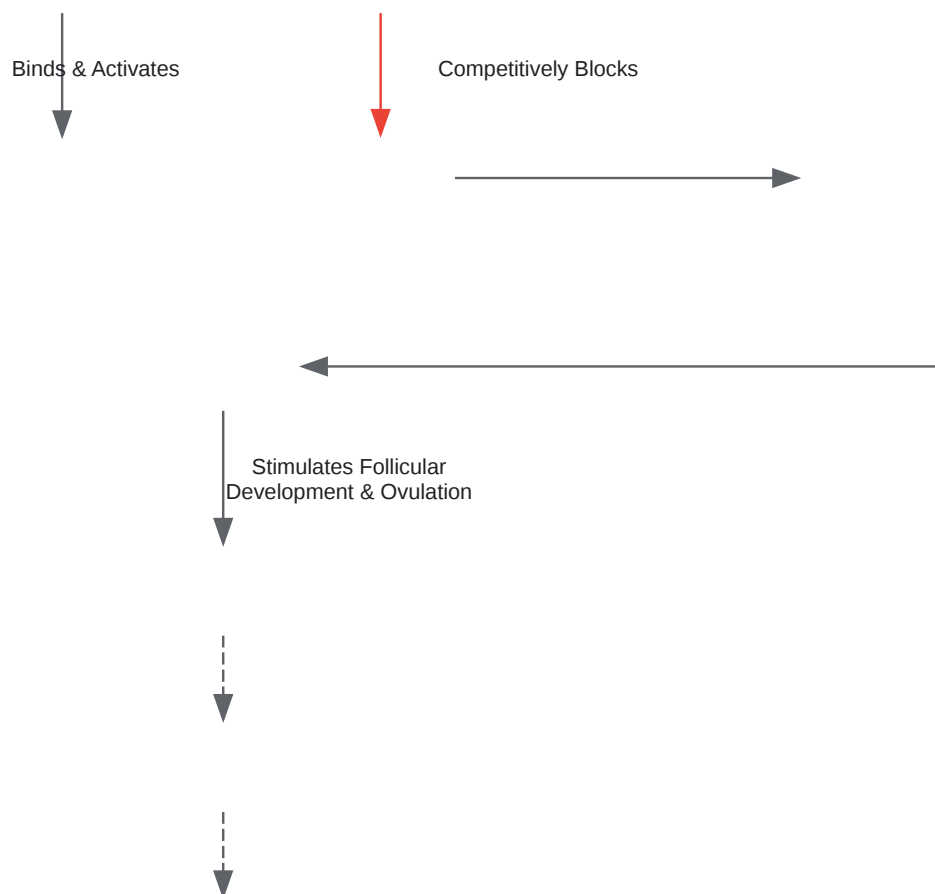
Cetrorelix is a synthetic decapeptide with potent gonadotropin-releasing hormone (GnRH) antagonistic activity.^[1] By competitively blocking GnRH receptors in the pituitary gland, cetrorelix provides immediate and dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.^{[1][2]} This mechanism of action avoids the initial "flare-up" effect seen with GnRH agonists, making it a valuable agent in controlled

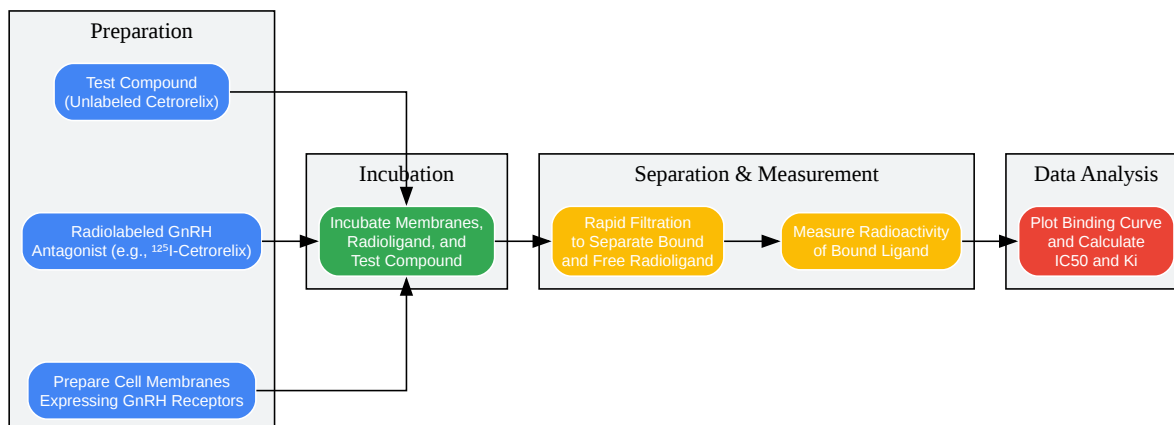
ovarian stimulation protocols to prevent premature LH surges and subsequent ovulation.[2] The preclinical development of cetrorelix involved a comprehensive series of pharmacological and toxicological studies to establish its efficacy and safety profile prior to clinical use.

Preclinical Pharmacology

Mechanism of Action

Cetrorelix functions as a competitive antagonist at the GnRH receptor (GnRHR) on pituitary gonadotrophs.[1][2] This binding action directly blocks the endogenous GnRH from stimulating the synthesis and release of LH and FSH.[1] The suppression of gonadotropins is rapid, reversible, and dose-dependent.[1][2]





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References

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